5-(4-Methylphenyl)-1,2,4-thiadiazole
Description
Positioning within 1,2,4-Thiadiazole (B1232254) Chemistry
The 1,2,4-thiadiazole ring system is one of four possible isomers of thiadiazole, the others being the 1,2,3-, 1,2,5-, and 1,3,4-thiadiazoles. nih.gov Each isomer exhibits distinct chemical and physical properties due to the arrangement of the heteroatoms in the ring. The 1,2,4-thiadiazole structure is noted for its aromaticity and relative stability. rasayanjournal.co.in The chemistry of 1,2,4-thiadiazoles is rich and varied, with synthetic routes often involving the oxidative cyclization of thioamides or the reaction of amidines with sulfur-containing reagents. rasayanjournal.co.in
The presence of the p-tolyl group in 5-(4-Methylphenyl)-1,2,4-thiadiazole influences its electronic properties and steric profile, which in turn can affect its reactivity and interactions with biological targets. The methyl group is an electron-donating group, which can impact the electron density of the thiadiazole ring.
Scope of Academic Investigation for this compound and its Derivatives
Academic research into 5-aryl-1,2,4-thiadiazoles, the class to which this compound belongs, has primarily focused on their synthesis and potential biological activities. While specific, in-depth studies on the parent compound are not extensively documented in publicly available literature, research on its derivatives provides insight into the scientific interest in this scaffold.
Investigations into derivatives often involve the introduction of various functional groups at other positions of the thiadiazole ring or modifications to the phenyl ring to explore structure-activity relationships (SAR). These studies are frequently aimed at discovering new therapeutic agents. For instance, derivatives of the isomeric 5-(4-methylphenyl)-1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial and anticancer activities. scispace.com
Translational Research Context and Foundational Relevance
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications, such as the development of new medicines. In this context, the 1,2,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. rasayanjournal.co.in
The foundational relevance of this compound lies in its role as a building block or a lead compound for the development of new molecules with potential therapeutic value. The exploration of its chemical space through the synthesis of derivatives allows researchers to probe its potential in various biological assays. The broader class of 1,2,4-thiadiazoles has been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. oaji.netdovepress.com While direct translational research on this compound is not widely reported, the foundational knowledge gained from studying this and related compounds contributes to the broader understanding of the therapeutic potential of the 1,2,4-thiadiazole class.
Research Findings on Related Thiadiazole Derivatives
To illustrate the academic interest and findings within the broader class of compounds, the following table summarizes research on related thiadiazole derivatives.
| Derivative Class | Research Focus | Key Findings | Citation |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazoles | Anticancer Activity | Compounds with a 4-chlorophenyl substituent showed significant cytotoxicity against MCF-7 and HepG2 cancer cell lines. | dovepress.comresearchgate.net |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Antimicrobial and Anticancer Activity | Certain derivatives exhibited significant antibacterial activity and moderate to good anticancer activity against breast cancer cell lines. | scispace.com |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase Inhibition for Cancer Treatment | Some derivatives showed potent inhibition of c-Met kinase and cytotoxicity against various cancer cell lines. | oaji.net |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354) | Synthesis and Structural Characterization | The compound was synthesized from 4-methyl-benzoic acid and thiosemicarbazide (B42300), and its crystal structure was determined. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMKYYUZGBXXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372327 | |
| Record name | 5-(4-methylphenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-59-1 | |
| Record name | 5-(4-methylphenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Chemical Reactivity of 5 4 Methylphenyl 1,2,4 Thiadiazole
Nucleophilic Reactivity at the 1,2,4-Thiadiazole (B1232254) Core
The electron-deficient nature of the 1,2,4-thiadiazole ring system makes it a prime target for nucleophilic attack. nih.gov The carbon atoms, having a reduced electron density, are electrophilic and readily react with strong nucleophiles. nih.gov This inherent reactivity is a defining characteristic of the thiadiazole family.
Within the 1,2,4-thiadiazole ring, the carbon atom at the 5-position is the most reactive site for nucleophilic substitution reactions. isres.org The electron-withdrawing effect of the heterocyclic ring is most effectively exerted through this position. nih.gov Consequently, nucleophiles will preferentially attack the C5 carbon, leading to substitution or ring-opening reactions depending on the nature of the nucleophile and the reaction conditions.
Electrophilic Reactivity Limitations
Conversely, the electrophilic reactions of 1,2,4-thiadiazoles are significantly limited. isres.org The electron-deficient character of the ring's carbon atoms makes them inert toward attack by electrophiles, a common feature among electron-poor heterocyclic systems. nih.govmdpi.com While electrophilic attack can sometimes occur on the ring's nitrogen atoms, depending on the substituents present, reactions such as nitration or halogenation on the carbon framework are generally not feasible. nih.govnih.gov
Specific Reaction Modalities with Biological Nucleophiles (e.g., Cysteine Thiols)
A particularly significant aspect of 1,2,4-thiadiazole chemistry is its role as a "warhead" for targeting cysteine residues in proteins. eurekaselect.comnih.govnih.gov These compounds are recognized as a unique class of heterocyclic thiol trapping agents. eurekaselect.comnih.gov The interaction is highly specific and involves a covalent modification of the cysteine's thiol group.
The mechanism of action involves the nucleophilic attack of a cysteine thiol on the 1,2,4-thiadiazole ring. eurekaselect.comnih.gov This interaction leads to the cleavage of the internal N-S bond of the thiadiazole moiety. eurekaselect.comnih.gov The result of this ring-opening reaction is the formation of a stable disulfide bond between the cysteine residue and a fragment of the original thiadiazole compound. eurekaselect.comnih.gov This covalent modification effectively inactivates enzymes that rely on a cysteine thiol for their catalytic function, such as certain proteases and ATPases. eurekaselect.comnih.govnih.gov X-ray crystal structures of enzyme-inhibitor complexes have confirmed this mechanism, showing the cysteine thiol covalently linked to the inhibitor through a disulfide bridge. eurekaselect.comnih.gov
Advanced Characterization Techniques for 5 4 Methylphenyl 1,2,4 Thiadiazole Analogs
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy is indispensable for the unambiguous characterization of complex heterocyclic systems like substituted 1,2,4-thiadiazoles. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are primary tools used to confirm the synthesis of the target compound and to study its structural properties in detail.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms. For analogs of 5-(4-Methylphenyl)-1,2,4-thiadiazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the p-tolyl group and the lone proton on the thiadiazole ring.
The p-tolyl group typically presents as a sharp singlet for the methyl (CH₃) protons and a set of two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). In related p-tolyl substituted heterocyclic compounds, the methyl proton signal is consistently observed around δ 2.3-2.4 ppm. nih.gov The aromatic protons appear further downfield, typically between δ 7.3 and δ 8.2 ppm. dergipark.org.tr The proton at position 3 of the 1,2,4-thiadiazole (B1232254) ring is expected to appear as a singlet in a distinct downfield region, free from coupling.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogs
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical J-coupling (Hz) | Reference |
| Thiadiazole C3-H | ~8.5 - 9.0 | Singlet (s) | N/A | Inferred |
| Tolyl H-2', H-6' | ~7.8 - 8.2 | Doublet (d) | ~8.0 | dergipark.org.tr |
| Tolyl H-3', H-5' | ~7.3 - 7.5 | Doublet (d) | ~8.0 | nih.gov |
| Tolyl -CH₃ | ~2.4 | Singlet (s) | N/A | nih.gov |
Note: Data is inferred from structurally similar compounds and general principles of NMR spectroscopy.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound would show signals for the two distinct carbons of the thiadiazole ring and the six carbons of the p-tolyl substituent. The thiadiazole ring carbons (C3 and C5) are highly deshielded due to the influence of the adjacent heteroatoms and the ring's aromaticity, typically resonating in the δ 155-190 ppm range. researchgate.netnih.gov In studies of 3,4-disubstituted-1,2,4-thiadiazole-5-ones, the C=N carbon appears around δ 153-156 ppm. researchgate.netnih.gov The carbon attached to the aryl group (C5) is expected to be significantly downfield.
The p-tolyl group carbons have well-established chemical shift ranges. The methyl carbon appears upfield (~21 ppm), while the aromatic carbons resonate between δ 125 and 145 ppm. The quaternary carbons (C1' and C4') can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound and its Analogs
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference |
| Thiadiazole C5 | ~180 - 190 | Inferred from researchgate.net |
| Thiadiazole C3 | ~155 - 165 | researchgate.netnih.gov |
| Tolyl C4' (-C-CH₃) | ~140 - 145 | researchgate.net |
| Tolyl C1' (-C-Thiadiazole) | ~125 - 130 | researchgate.net |
| Tolyl C3', C5' | ~129 - 131 | researchgate.net |
| Tolyl C2', C6' | ~127 - 129 | researchgate.net |
| Tolyl -CH₃ | ~21 - 22 | researchgate.net |
Note: Data is based on studies of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones and other thiadiazole derivatives. researchgate.netnih.gov
¹⁵N NMR spectroscopy is a highly sensitive probe of the electronic structure at nitrogen atoms, making it particularly valuable for characterizing nitrogen-containing heterocycles like 1,2,4-thiadiazoles. Although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, modern techniques have made its application more routine. This method is exceptionally useful for distinguishing between isomers, a common challenge in heterocyclic synthesis. rsc.org
For the 1,2,4-thiadiazole ring, two distinct ¹⁵N signals are expected. The chemical shifts are influenced by the hybridization and local electronic environment. Nitrogen atoms in a pyridine-like environment (doubly bonded within an aromatic ring, e.g., N2) are typically found in a range of δ -140 to +10 ppm, while those in a pyrrole-like environment (singly bonded, contributing two pi-electrons, e.g., N4) are more shielded, appearing further upfield (δ -240 to -140 ppm), relative to nitromethane (B149229) standard. youtube.com Experimental studies on 1,2,3-triazoles have demonstrated that ¹H-¹⁵N correlation experiments can unambiguously differentiate between isomeric products, a principle directly applicable to the 1,2,4-thiadiazole system. rsc.org
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules where 1D spectra may be ambiguous.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, it would show a cross-peak between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons of the p-tolyl ring, confirming their adjacent relationship. sdsu.edu
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). emerypharma.com This allows for the unambiguous assignment of protonated carbons, such as correlating the methyl proton signal (~δ 2.4) to the methyl carbon signal (~δ 21) and the aromatic proton signals to their respective aromatic carbon signals. nih.gov
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular structure. emerypharma.com Key correlations would include the one between the tolyl protons (H-2'/H-6') and the thiadiazole C5 carbon, confirming the connection between the two rings. Additionally, a correlation between the C3-H proton and the C5 carbon would establish the connectivity within the heterocyclic ring. researchgate.netyoutube.com
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and skeletal structures, providing a molecular fingerprint.
For this compound, the spectra would be characterized by vibrations originating from the p-tolyl substituent and the thiadiazole ring. Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental data to achieve a complete and accurate assignment of the observed vibrational bands. dergipark.org.trnih.govresearchgate.net
Key expected vibrational modes include:
Aromatic C-H stretching: Above 3000 cm⁻¹. dergipark.org.tr
Aliphatic C-H stretching (methyl group): Just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). dergipark.org.tr
C=N and C=C stretching: A series of bands in the 1630-1450 cm⁻¹ region, characteristic of the aromatic rings. dergipark.org.trnih.gov The C=N stretching of the thiadiazole ring is a key diagnostic band, often observed around 1620-1570 cm⁻¹. dergipark.org.trnih.gov
Ring Skeletal Vibrations: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching and bending of the entire molecular framework.
C-S Stretching: These vibrations are typically weak and appear in the 800-600 cm⁻¹ range. dergipark.org.tr
Out-of-plane (OOP) C-H bending: A strong band around 840-810 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene ring.
Table 3: Key Vibrational Frequencies from IR/Raman Spectra for Thiadiazole Analogs
| Vibrational Assignment | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak | dergipark.org.tr |
| Aliphatic C-H stretch | 2980 - 2870 | Medium-Weak | dergipark.org.tr |
| C=N stretch (Thiadiazole ring) | 1628 - 1570 | Medium-Strong | dergipark.org.trnih.gov |
| C=C stretch (Aromatic ring) | 1600 - 1450 | Medium-Strong | semanticscholar.org |
| C-H OOP Bending (1,4-disubst.) | 840 - 810 | Strong | Inferred |
| C-S-C stretch | 710 - 690 | Weak-Medium | dergipark.org.tr |
Note: Data compiled from various substituted thiadiazole and aromatic heterocyclic compounds.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a cornerstone technique for confirming the molecular structure of synthesized compounds by providing precise mass-to-charge ratio (m/z) information. Both electron ionization (EI) and electrospray ionization (ESI) methods are employed to analyze thiadiazole derivatives, each offering distinct advantages.
Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. nih.gov This "hard" ionization technique is highly valuable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. researchgate.netaip.org For this compound analogs, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions.
Key fragmentation pathways for aromatic and heterocyclic compounds under EI-MS include:
α-Cleavage: This is a primary fragmentation mode for compounds with heteroatoms and alkyl side chains. miamioh.edu
Ring Fragmentation: The heterocyclic thiadiazole ring can undergo cleavage, leading to characteristic neutral losses (e.g., N₂, HCN, S₂).
Aryl Group Fragmentation: The 4-methylphenyl (tolyl) group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91) through rearrangement and fragmentation. researchgate.net
While a specific EI-MS spectrum for this compound is not detailed in the reviewed literature, analysis of related structures, such as 3-(pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, shows fragmentation yielding characteristic phenyl and methoxyphenyl radical cations. researchgate.net The fragmentation patterns are often complex but provide diagnostic ions that help confirm the compound's identity. aip.orgresearchgate.net
Table 1: Expected Diagnostic Ions in EI-MS of this compound Analogs
| Ion Type | Expected m/z Fragment | Description |
| Molecular Ion | [M]⁺• | Represents the intact molecule with one electron removed. |
| Aryl Fragment | [C₇H₇]⁺ | The stable tropylium ion derived from the tolyl group. |
| Heterocyclic Fragments | Varies | Ions resulting from the cleavage of the 1,2,4-thiadiazole ring. |
| Fragments from Neutral Loss | [M - N₂]⁺•, [M - HCN]⁺• | Ions formed by the elimination of stable small molecules. |
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This makes it exceptionally useful for determining the molecular weight of the parent compound with high accuracy. nih.gov ESI-MS is particularly well-suited for polar, less volatile compounds and is often coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis. nih.govnih.gov
In the analysis of 1,2,4-thiadiazole derivatives, ESI-MS is routinely used to confirm the successful synthesis of target compounds. For instance, in the synthesis of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives, ESI-MS was used to confirm the structures by identifying the corresponding [M+H]⁺ peaks. nih.gov One such analog, compound 8a in the study, was confirmed by its ESI-MS peak at m/z 666 [M+H]⁺. nih.gov Similarly, an intermediate containing a 4-methylbenzonitrile moiety linked to a triazole was confirmed by the [M+H]⁺ peak at m/z 326. nih.gov
Tandem ESI-MS/MS experiments can induce fragmentation in a controlled manner, which is useful for differentiating isomers. Studies on related 1,2,3-thiadiazoles and 1,2,3-triazoles have shown that distinct fragmentation patterns observed in MS/MS can reliably identify each isomer. nih.gov
Table 2: ESI-MS Data for Selected 1,2,4-Thiadiazole Analogs
| Compound | Molecular Formula | Ion Type | Observed m/z | Reference |
| Triazole Intermediate | C₁₈H₁₉N₅O₃ | [M+H]⁺ | 326 | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-triazole Derivative (8a) | C₃₄H₃₁N₇O₅S | [M+H]⁺ | 666 | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-triazole Derivative | C₃₃H₃₄N₈O₇S | [M+H]⁺ | 696 | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.
In a closely related structure, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354), the dihedral angle between the thiadiazole and the phenyl ring was found to be 31.19 (18)°. researchgate.net For another analog, 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, this interplanar angle is significantly smaller at 9.2 (1)°. nih.gov In a more complex molecule containing two 5-(4-methylphenyl)-1,3,4-thiadiazole units, the dihedral angles between the benzene rings and their attached thiadiazole rings are nearly coplanar at 0.8 (3)° and 0.9 (3)°. nih.gov
This variation highlights that while the core structure dictates a generally planar or near-planar arrangement, the specific substituents and the forces involved in crystal packing can induce significant twists. In non-planar 1,2,4-triazole (B32235) derivatives, dihedral angles between the triazole and phenyl rings have been observed at 58.35 (5)°. researchgate.net
Table 3: Dihedral Angles in 5-Aryl-Thiadiazole Analogs
| Compound | Rings Measured | Dihedral Angle (°) | Reference |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole / Phenyl | 31.19 (18) | researchgate.net |
| 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole / Tolyl | 9.2 (1) | nih.gov |
| 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-2-(4-methylphenyl)-1,3,4-thiadiazole | Thiadiazole / Benzene | 0.8 (3) and 0.9 (3) | nih.gov |
| 5,5′-Diethyl-2,2′-(triazene-1,3-diyl)di-1,3,4-thiadiazole | Thiadiazole / Thiadiazole | 2.92 (3) | nih.gov |
The solid-state architecture of these compounds is governed by a network of non-covalent intermolecular interactions. Hydrogen bonds and π-π stacking are particularly crucial in dictating the crystal packing. nih.govresearchgate.net
Hydrogen Bonding: In analogs containing suitable functional groups (e.g., -NH₂, -OH), hydrogen bonding is a dominant organizational force. For example, the crystal structure of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is stabilized by intermolecular N—H⋯N hydrogen bonds. researchgate.net In other derivatives, N—H⋯S hydrogen bonds link molecules into chains. nih.gov Even weaker C—H⋯N and C—H⋯S interactions can contribute significantly to crystal cohesion. nih.govnih.gov
π-π Stacking: The aromatic nature of both the thiadiazole and phenyl rings facilitates π-π stacking interactions. nih.gov These interactions occur when the planar surfaces of the rings align, contributing to the stability of the crystal lattice. In the crystal structure of 5,5′-diethyl-2,2′-(triazene-1,3-diyl)di-1,3,4-thiadiazole, π–π contacts are observed between the thiadiazole rings with centroid-to-centroid distances of 3.699 (3) and 3.720 (2) Å. nih.gov The nature of these interactions, whether face-to-face or offset, is influenced by the electrostatic potential of the aromatic surfaces. nih.gov
Biological and Pharmacological Investigations of 5 4 Methylphenyl 1,2,4 Thiadiazole Derivatives
Antimicrobial Spectrum Analysis
Derivatives of the thiadiazole scaffold are widely investigated for their potential to combat various microbial pathogens. The mesoionic character of the thiadiazole ring may facilitate the crossing of cellular membranes, allowing for potent interactions with biological targets within microorganisms. dmed.org.uaresearchgate.net
Compounds featuring the 1,3,4-thiadiazole (B1197879) core, a related isomer, have shown notable antibacterial effects. For instance, certain hybrid coumarin-1,3,4-thiadiazole derivatives, including a 3-[5-(4-methylphenylamino)-1,3,4-thiadiazol-2-yl]-6-nitrocoumarin derivative, were tested for antimicrobial activity. nih.gov While most compounds in that series showed good activity against Proteus vulgaris and Pseudomonas aeruginosa, the specific 4-methylphenylamino derivative was inactive against the tested bacterial and fungal strains. nih.gov Other research on different thiadiazole series has demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govnih.govnih.gov For example, some N-(5-Aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives showed significant activity against Gram-positive bacteria, with MIC values as low as 0.008 µg/ml against S. aureus. researchgate.net
Table 1: Selected Antibacterial Activity of Thiadiazole Derivatives
| Compound Class | Test Organism | Activity/Result | Citation |
|---|---|---|---|
| 3-[5-(4-methylphenylamino)-1,3,4-thiadiazol-2-yl]-6-nitrocoumarin | P. vulgaris, P. aeruginosa | No activity observed | nih.gov |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | Good inhibitory effects (MIC: 20–28 μg/mL) | nih.gov |
Note: Data often pertains to the broader class of thiadiazole derivatives, with specific data for 5-(4-Methylphenyl)-1,2,4-thiadiazole derivatives being limited in the reviewed sources.
The antifungal potential of thiadiazole derivatives is a subject of extensive research. nih.govwjpmr.com Studies on 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols, which are structural isomers, identified 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol as a potent agent against various Candida species and molds, with MIC values from 8 to 96 μg/ml. nih.gov Its mechanism appears to involve the disruption of cell wall biogenesis. nih.gov Other studies have confirmed the broad-spectrum antifungal properties of various 1,3,4-thiadiazole derivatives against pathogens like Aspergillus niger and Candida albicans. nih.govnih.gov For example, certain 5-sulfonyl-1,3,4-thiadiazole flavonoids have shown excellent activity against Sclerotinia sclerotiorum, with an EC50 value of 0.51 μg/mL, comparable to the commercial fungicide Carbendazim. researchgate.net
Table 2: Selected Antifungal Activity of Thiadiazole Derivatives
| Compound Class | Test Organism | Activity/Result | Citation |
|---|---|---|---|
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species, molds | Potent activity (MIC: 8-96 μg/ml) | nih.gov |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger, C. albicans | Good inhibitory effects | nih.gov |
Note: The table includes data on structural isomers and related thiadiazole classes due to limited specific data on this compound derivatives.
Thiadiazole-containing compounds have been explored as potential antiviral agents. dmed.org.uaarkat-usa.org Research has demonstrated the activity of 1,3,4-thiadiazole derivatives against viruses such as the West Nile virus, Dengue virus, and the Tobacco Mosaic Virus (TMV). arkat-usa.orgmdpi.com For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed notable anti-TMV activity. researchgate.net One study synthesized 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives and found that one compound exhibited a 55% inhibition rate against TMV. arkat-usa.org Another series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives also showed excellent protective activity against TMV, with one derivative having an EC50 of 203.5 μg/mL. mdpi.com However, specific studies focusing on the antiviral efficacy of this compound were not prominent in the reviewed literature.
Derivatives of the 1,3,4-thiadiazole ring have been evaluated for their activity against various parasites. nih.gov For example, 5-(5-nitroaryl-2-yl)-1,3,4-thiadiazole-2-amines have been tested against Leishmania major. nih.gov One derivative containing a 5-nitrofuran thiadiazole with a propyl benzamidine (B55565) substituent demonstrated a potent IC50 value of 0.08 μM against L. major promastigotes. nih.gov These compounds are thought to work by modifying essential enzymes in the parasite and stimulating the host's immune response. nih.gov While the broader class of thiadiazoles shows promise, specific research on the antiparasitic activities of this compound derivatives was not identified in the search results.
Anti-inflammatory and Antioxidant Mechanisms
Thiadiazole derivatives are recognized for their anti-inflammatory properties. dmed.org.uaijpsdronline.comejbps.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of pain and inflammation. ejbps.comorientjchem.org A series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were synthesized and evaluated for anti-inflammatory activity, with some compounds showing efficacy comparable or superior to the standard drug diclofenac. nih.gov Similarly, novel thiadiazole-linked pyrazole (B372694) benzenesulfonamides were synthesized and showed significant in-vivo anti-inflammatory activity, with some compounds exhibiting over 70% inhibition in carrageenan-induced rat paw edema tests. orientjchem.org Some thiadiazole derivatives have also been reported to possess effective antioxidant properties. nih.gov
Anticancer and Cytotoxic Profiling
The anticancer potential of thiadiazole derivatives is well-documented, with their ability to interfere with DNA replication processes being a key factor. dmed.org.uanih.gov The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core is often associated with enhanced anticancer effects. nih.gov
One study reported on a series of 1,3,4-thiadiazole derivatives where the most active compound, 4-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one, showed significant anticancer activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 84.9 µM and 63.2 µM, respectively. mdpi.com Another investigation into 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles, a related isomer, identified a derivative with a 4-MeC6H4 (p-tolyl) group at the 5-position of the thiadiazole ring. nih.gov This compound was part of a series that tightly bound to the heat shock protein 90 (Hsp90), a promising anticancer target. nih.gov Furthermore, a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines included 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine, which demonstrated higher inhibitory activity against breast cancer cells (MDA-MB-231) than the reference drug cisplatin. nih.gov
Table 3: Selected Cytotoxic Activity of this compound Derivatives and Analogs
| Compound/Derivative | Cancer Cell Line | Activity/Result (IC50) | Citation |
|---|---|---|---|
| 4-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one | HepG-2 (Liver) | 84.9 ± 5.9 µM | mdpi.com |
| 4-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one | MCF-7 (Breast) | 63.2 ± 2.9 µM | mdpi.com |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Higher inhibition than cisplatin | nih.gov |
Cell Line Specificity and Potency (e.g., Human Leukemia, Lung, Breast, Colon, Ovarian Cancer Cell Lines)
Derivatives of the 1,2,4-thiadiazole (B1232254) scaffold have demonstrated notable anticancer activity across various human cancer cell lines. Research into benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives has shown considerable activity against human myeloid leukemia cell lines, specifically HL-60 and U937, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.24 to 1.72 μM. nih.gov These compounds also showed activity against the SK-MEL-1 melanoma cell line with IC₅₀ values between 2.09 and 8.95 μM. nih.gov
Further studies on a library of hybrid compounds combining 1,2,4-thiadiazole and 1,2,4-triazole (B32235) moieties have been tested against a panel of human cancer cell lines. nih.gov These derivatives exhibited a spectrum of activity from moderate to excellent against breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines. nih.gov For instance, one of the most active compounds in this series displayed an IC₅₀ value of 6.21 μM against the MCF-7 breast cancer cell line and 7.14 μM against the A549 lung cancer cell line. nih.gov While data on numerous thiadiazole isomers exists, the focus on the 1,2,4-thiadiazole core highlights its potential as a backbone for developing new anticancer agents. nih.govmdpi.combepls.com
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound Type | Cell Line | Cancer Type | Potency (IC₅₀ in µM) | Citation |
|---|---|---|---|---|
| Benzoimidazo[1,2-d] nih.govnih.govnih.govthiadiazole Derivative | HL-60 | Human Myeloid Leukemia | 0.24 - 1.72 | nih.gov |
| Benzoimidazo[1,2-d] nih.govnih.govnih.govthiadiazole Derivative | U937 | Human Myeloid Leukemia | 0.24 - 1.72 | nih.gov |
| Benzoimidazo[1,2-d] nih.govnih.govnih.govthiadiazole Derivative | SK-MEL-1 | Melanoma | 2.09 - 8.95 | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid | MCF-7 | Breast Cancer | 6.21 | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid | MDA MB-231 | Breast Cancer | 8.23 | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid | A549 | Lung Cancer | 7.14 | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid | DU-145 | Prostate Cancer | 9.08 | nih.gov |
Mechanism of Action: Cysteine Protease Inhibition
A primary mechanism through which 1,2,4-thiadiazole derivatives exert their biological effects is through the inhibition of cysteine proteases. eurekaselect.comresearchgate.net Specifically, they have been investigated as inhibitors of cathepsin B (CatB), an enzyme whose overexpression is linked to several disorders, including tumor metastasis. nih.govresearchgate.net
The inhibitory action is covalent in nature. nih.goveurekaselect.com The proposed mechanism involves a reaction between the thiol group of the catalytic cysteine residue in the enzyme's active site and the nitrogen-sulfur (N-S) bond of the 1,2,4-thiadiazole ring. nih.goveurekaselect.com This interaction results in the formation of a disulfide bridge, which opens the thiadiazole ring and leads to the inactivation of the enzyme. nih.govnih.gov This ability to act as a "thiol trapping agent" makes the 1,2,4-thiadiazole ring a distinctive electrophilic warhead for targeting cysteine-dependent enzymes. eurekaselect.com It is important to note, however, that the substitution pattern on the thiadiazole ring is critical for this activity; a study on certain 2,3,5-substituted nih.govnih.govnih.gov-thiadiazoles found they had a negligible effect on cathepsin B. nih.gov
Neurological Activities
The 1,2,4-thiadiazole scaffold has also been explored for its potential in treating neurological disorders.
Anticonvulsant Properties and Mechanisms
A series of substituted 1,2,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant activity. nih.gov In preclinical studies using mouse models, these compounds were tested against maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, which represent different types of epileptic seizures. nih.gov The research found that the synthesized 1,2,4-thiadiazole derivatives showed protection against MES-induced seizures, indicating potential efficacy against generalized tonic-clonic seizures. nih.gov One study noted that a series of 3-arylamino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoles all provided protection in the MES screen, while only some were active in the scPTZ test. nih.gov This suggests that the 1,2,4-thiadiazole core is a promising structure for the development of new anticonvulsant agents. nih.govnih.gov
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
Research into treatments for Alzheimer's disease has also included 1,2,4-thiadiazole derivatives, which are being investigated as potential multi-target agents. nih.gov One avenue of research connects to their role as cysteine protease inhibitors, as the overexpression of cathepsin B has been linked to Alzheimer's disease. nih.govresearchgate.net
A more direct approach has involved the synthesis of hybrid molecules that conjugate tacrine, an older Alzheimer's drug, with 1,2,4-thiadiazole derivatives. nih.gov These new conjugates were designed as multifunctional agents and have been shown to effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govdntb.gov.ua Furthermore, these compounds were effective at displacing propidium (B1200493) from the peripheral anionic site (PAS) of acetylcholinesterase, which suggests they could play a role in preventing the enzyme from promoting the aggregation of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.gov
Enzyme Modulation and Inhibition
The electrophilic nature of the 1,2,4-thiadiazole ring makes it a candidate for targeting various enzymes.
H+/K+ ATPase Inhibition
The gastric hydrogen-potassium ATPase (H+/K+ ATPase), or proton pump, is the enzyme responsible for gastric acid secretion. While a major target for drugs treating acid-related disorders, there is limited published research demonstrating significant inhibition of this enzyme by this compound or its close analogs. However, a review article discussing the properties of 1,2,4-thiadiazoles mentions their potential for targeting biomolecules that contain cysteine residues, such as the H+/K+ ATPase. eurekaselect.com Additionally, a patent has described thiadiazole compounds as being useful inhibitors of H+/K+ ATPase, though specific data on 1,2,4-thiadiazole derivatives was not detailed in the available abstract. nih.gov This suggests that while it is a theoretical possibility, H+/K+ ATPase inhibition is not a well-documented activity for this class of compounds in peer-reviewed literature.
Cathepsin B Inhibition
The 1,2,4-thiadiazole ring has been identified as a novel and effective pharmacophore for the inhibition of Cathepsin B, a cysteine protease implicated in various pathological processes. nih.gov A series of substituted 1,2,4-thiadiazoles were synthesized and evaluated, demonstrating time-dependent, irreversible inhibition of Cathepsin B. nih.gov The proposed mechanism of action involves an active-site directed inactivation of the enzyme, where a disulfide bond is formed between the active site cysteine thiol and a sulfur atom of the heterocyclic ring. nih.gov
Research into dipeptide-bound 1,2,4-thiadiazoles has yielded potent inhibitors. nih.gov The inhibitory potency was found to be influenced by both the dipeptide recognition sequence at the C5 position and the nature of the substituent at the C3 position of the thiadiazole ring. nih.gov One of the most potent compounds identified in a study, designated as compound 3a , featured a C3-methoxy moiety and a Leu-Pro-OH dipeptide sequence. nih.gov This compound exhibited an enhanced inhibitory potency due to a higher binding affinity (lower Kᵢ) for the enzyme, rather than an increased intrinsic reactivity. nih.gov Furthermore, this compound demonstrated significant selectivity; it was found to be inactive against Cathepsin S, a poor inhibitor of Cathepsin H, and over 100-fold more selective for Cathepsin B compared to papain. nih.gov
| Compound | Substituents | Kᵢ (μM) | kᵢ/Kᵢ (M⁻¹s⁻¹) |
|---|---|---|---|
| 3a | C3-OMe, C5-Leu-Pro-OH | 2.6 | 5630 |
Transglutaminase Inhibition
The 1,2,4-thiadiazole moiety has been successfully incorporated into peptides to create irreversible inhibitors of transglutaminase (TGase), an enzyme involved in protein cross-linking. nih.gov These inhibitors function as "warheads" that covalently modify the enzyme, preventing substrate binding. acs.org
In one study, fourteen novel peptides were synthesized to mimic the known TGase substrate Cbz-L-Gln-Gly, but with the inclusion of a 1,2,4-thiadiazole group. nih.gov The inactivation rate constants for these inhibitors against guinea pig liver transglutaminase were measured and found to range from 0.330 to 0.89 μM⁻¹ min⁻¹. nih.gov This research highlights the potential of using the 1,2,4-thiadiazole scaffold to design potent and irreversible TGase inhibitors. nih.govmdpi.com The potency of such irreversible inhibitors is assessed by the kᵢ/Kᵢ ratio, which describes the rate of covalent bond formation and the dissociation of the initial enzyme-inhibitor complex. acs.org
Dual 5-Lipoxygenase and Cyclooxygenase Inhibition
Derivatives of 1,2,4-thiadiazole have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like leukotrienes and prostaglandins. A series of 1,2,4-thiadiazoles featuring a 2,6-di-tert-butylphenol (B90309) substituent were synthesized and assessed for this dual inhibitory activity in rat basophilic leukemia (RBL-1) cells. nih.gov
The research demonstrated that several of these compounds show oral efficacy in anti-inflammatory models without causing the gastric ulceration commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Structure-activity relationship studies indicated that the most effective compounds in this series were those containing guanidine-derived substituents on the heterocyclic ring. nih.gov
Carbonic Anhydrase Inhibition
The thiadiazole scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govresearchgate.net Marketed sulfonamide drugs, such as Acetazolamide and Methazolamide, contain the 1,3,4-thiadiazole ring and are potent CA inhibitors. nih.govacs.org Numerous studies have focused on 1,3,4-thiadiazole derivatives, showing their potent inhibitory activity against various CA isozymes with inhibition constants (Kᵢ) often in the nanomolar range.
While the 1,3,4-thiadiazole isomer is extensively studied, reports on the specific CA inhibitory activity of 1,2,4-thiadiazole derivatives are less common in the literature. nih.govacs.org However, general studies on thiadiazole derivatives have shown their potential as CA inhibitors, with IC₅₀ values reaching the 10⁻⁸ M range. researchgate.net The inhibitory mechanism typically involves the coordination of the sulfonamide group or other zinc-binding groups to the Zn²⁺ ion within the enzyme's active site. Given the structural similarities and known bioisosteric relationships between thiadiazole isomers, the 1,2,4-thiadiazole scaffold remains a point of interest for the design of novel CA inhibitors, although specific data for this compound derivatives are not widely reported.
Miscellaneous Biological Activities
Antidiabetic Potentials
The thiadiazole nucleus is a recognized scaffold in the development of agents with antidiabetic properties. nih.gov Extensive research has been conducted on 1,3,4-thiadiazole derivatives, which have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes that play a key role in carbohydrate digestion and glucose absorption. nih.govnih.gov Many of these synthesized 1,3,4-thiadiazole compounds have shown excellent inhibitory profiles, with IC₅₀ values significantly lower than that of the standard drug, acarbose (B1664774). nih.gov
For instance, a series of 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-bearing Schiff base derivatives were synthesized and evaluated for α-glucosidase inhibition. nih.gov Several analogues in this series displayed remarkable potency, with IC₅₀ values as low as 1.10 ± 0.10 μM, compared to acarbose (IC₅₀ = 11.50 ± 0.30 μM). nih.gov While reviews suggest that the 1,2,4-thiadiazole isomer also possesses antidiabetic potential, specific primary studies detailing this activity for its derivatives are not as prevalent as for the 1,3,4-isomer.
| Analogue | Description | IC₅₀ (μM) |
|---|---|---|
| Analogue 4 | Schiff base derivative | 2.20 ± 0.10 |
| Analogue 8 | Schiff base derivative | 1.10 ± 0.10 |
| Analogue 9 | Schiff base derivative | 1.30 ± 0.10 |
| Acarbose (Standard) | - | 11.50 ± 0.30 |
Antiulcerative Properties
The 1,2,4-thiadiazole scaffold has been noted for its potential antiulcerative properties. This activity is mechanistically linked to the inhibition of the H⁺/K⁺-ATPase enzyme. This enzyme, also known as the gastric proton pump, is located in the parietal cells of the stomach lining and is directly responsible for secreting gastric acid into the stomach lumen. Inhibition of this pump is a primary and highly effective strategy for reducing gastric acidity and treating acid-peptic disorders, including gastric ulcers. The ability of 1,2,4-thiadiazoles to act as electrophilic "warheads" targeting cysteine residues is relevant here, as proton pump inhibitors often work by forming covalent disulfide bonds with cysteine residues on the H⁺/K⁺-ATPase. While reviews have highlighted this potential, specific in-vivo antiulcerative studies and detailed inhibitory data for this compound derivatives are not extensively detailed in the available literature.
Cardiovascular System Interactions
Derivatives of 1,2,4-thiadiazole have been investigated for their potential to address cardiovascular diseases, which are a leading cause of mortality worldwide. nih.gov Research has focused on developing agents that can modulate key biological targets involved in metabolic and cardiovascular regulation.
Peroxisome Proliferator-Activated Receptors (PPARs) Agonism:
One significant area of research involves the development of dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ). nih.gov Simultaneous activation of these receptors is considered a beneficial strategy for treating dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood, which is a major risk factor for cardiovascular disease.
In one study, researchers identified a series of rsc.orgnih.govnih.govthiadiazole derivatives as potent dual PPARα/δ agonists. nih.gov The optimization of a lead compound led to the identification of a potent and selective dual agonist, compound 24 , which demonstrated the potential for treating metabolic syndrome. nih.gov These compounds were found to be orally active and showed excellent pharmacokinetic profiles and significant efficacy in animal models. nih.gov While the study did not explicitly name a 5-(4-methylphenyl) derivative, the successful use of the 1,2,4-thiadiazole core highlights its suitability for designing new therapies for cardiovascular-related metabolic disorders.
Antiplatelet Activity:
Pathological platelet aggregation is a key factor in cardiovascular diseases. nih.gov Consequently, antiplatelet drugs are a cornerstone of prevention and treatment. Research into novel antiplatelet agents has explored 1,3,4-thiadiazole derivatives. A study detailed the synthesis of a series of these compounds and evaluated their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov
Among the synthesized compounds, N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (a compound containing the 4-methylphenyl group) was identified. Although this specific derivative was not the most potent in the series, a related analog, compound 3b , showed the most significant inhibition of ADP-induced platelet aggregation. nih.gov Molecular docking studies suggested that these compounds could serve as lead molecules for designing inhibitors of the P2Y12 receptor, a key target in antiplatelet therapy. nih.gov This research, while focused on a different isomer, indicates that the tolyl-thiadiazole structure is a viable scaffold for developing agents that interact with the cardiovascular system.
Table 2: Cardiovascular-Related Activity of a Thiadiazole Derivative
| Compound | Isomer | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| Compound 3b (N-(4-bromophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine) | 1,3,4-Thiadiazole | Antiplatelet (P2Y12 inhibitor) | Exhibited the most potent inhibition of ADP-induced platelet aggregation with an IC50 of 39 ± 11 µM. | nih.gov |
| Compound 24 (a rsc.orgnih.govnih.govthiadiazole derivative) | 1,2,4-Thiadiazole | PPARα/δ Dual Agonist | Identified as a potent, selective, and orally active dual agonist with efficacy in animal models of dyslipidemia. | nih.gov |
Structure Activity Relationship Sar and Molecular Design Principles for 5 4 Methylphenyl 1,2,4 Thiadiazole Derivatives
Rational Drug Design Approaches
Rational drug design for 5-(4-Methylphenyl)-1,2,4-thiadiazole derivatives often employs a combination of structure-based and ligand-based strategies to optimize their therapeutic potential. nih.gov These approaches aim to systematically modify the lead compound to improve its interaction with the biological target, thereby enhancing its efficacy.
One common strategy is pharmacophore merging , which combines the essential structural features of different active molecules to create a hybrid compound with potentially superior activity or a more desirable pharmacological profile. nih.gov For instance, the 1,2,4-thiadiazole (B1232254) ring is a known pharmacophore present in various biologically active agents. rsc.org It can be strategically combined with other recognized pharmacophoric moieties, such as an amide group, which is adept at forming hydrogen bonds with biological receptors. nih.gov
Another key approach is structure-based drug design , which relies on the known three-dimensional structure of the target protein. In the context of developing kinase inhibitors, for example, derivatives are designed to fit precisely into the ATP-binding pocket of the target kinase. This involves designing a hetero-aromatic system to occupy the hinge region, a linker moiety to orient the molecule correctly, and a pharmacophore group with hydrogen bond donors and acceptors to interact with the DFG (Asp-Phe-Gly) domain of the kinase. nih.gov By analyzing the binding mode of existing inhibitors, researchers can rationally introduce modifications to the this compound core to exploit specific interactions within the target's active site, leading to the discovery of more potent and selective inhibitors. nih.gov
Pharmacophore Mapping and Structural Modifications
Pharmacophore mapping is a crucial ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For thiadiazole derivatives, this involves identifying key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions.
A pharmacophore model for 1,3,4-thiadiazole (B1197879) derivatives designed as VEGFR-2 inhibitors identified three key features:
A hetero-aromatic system (the thiadiazole ring) to occupy the hinge region of the kinase. nih.gov
A linker moiety to position the molecule between the hinge region and the DFG domain. nih.gov
A pharmacophore moiety containing at least one hydrogen bond donor and one acceptor to interact with the DFG domain. nih.gov
Based on such models, targeted structural modifications are undertaken. For the this compound scaffold, modifications can be systematically introduced at several positions:
The Phenyl Ring: The 4-methylphenyl group can be substituted with various other groups to probe the hydrophobic pocket of the binding site.
The Thiadiazole Ring: While the core ring is often essential for activity, its substitution pattern can be altered. For example, moving substituents between positions 3 and 5 of the 1,2,4-thiadiazole ring can dramatically affect binding.
Linker Groups: If the thiadiazole moiety is connected to another part of the molecule, the nature and length of the linker can be modified to achieve optimal orientation within the receptor.
In one study, pharmacophore mapping for a series of thiadiazole compounds identified the hepatocyte growth factor receptor (c-Met) as a potential target, demonstrating the utility of this approach in target identification and subsequent lead optimization. nih.gov
Influence of Substituent Position and Electronic Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the position and electronic properties (electron-donating or electron-withdrawing) of substituents on the aromatic rings.
Positional Isomerism: The arrangement of atoms within the thiadiazole ring itself is critical. For example, in a study of adenosine (B11128) A3 receptor antagonists, a 1,2,4-thiadiazole derivative showed a binding affinity approximately 6000-fold higher than its 1,3,4-thiadiazole regioisomer. nih.gov This dramatic difference was attributed to the specific geometry of the 1,2,4-isomer, which allowed for favorable hydrogen bonding interactions within the receptor binding site that were not possible for the 1,3,4-isomer. nih.gov Similarly, the position of substituents on attached phenyl rings significantly impacts activity. Studies on c-Met kinase inhibitors showed that placing a fluorine atom at the 3-position of a central benzene (B151609) ring resulted in slightly higher potency compared to placing it at the 2-position. nih.gov
Electronic Effects: The electronic nature of the substituents plays a crucial role in modulating the molecule's interaction with its target.
Electron-Withdrawing Groups (EWGs): In many cases, the addition of EWGs like halogens (F, Cl) can enhance biological activity. In a series of c-Met inhibitors, adding a fluorine or chlorine atom to a phenyl ring increased inhibitory potency compared to the unsubstituted analog. nih.gov
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups can sometimes decrease activity. In the same study on c-Met inhibitors, adding mono-electron-donating groups to the terminal phenyl ring led to a decrease in potency. nih.gov
The following table illustrates the effect of substituents on the inhibitory activity (IC50) of selected thiadiazole derivatives against c-Met kinase. nih.gov
| Compound | Substituent (R1) on middle benzene ring | Substituent (R2) on terminal phenyl ring | IC50 (nM) |
| 51e | H | C6H5 | 34.48 |
| 51j | 3-F | C6H5 | 29.54 |
| 51l | 3-Cl | C6H5 | 31.86 |
| 51w | 3-F | C6H5 | 24.27 |
| 51x | 3-F | 4-Me-C6H5 | 31.54 |
| 51y | 3-F | 4-OMe-C6H5 | 36.68 |
These findings underscore the importance of fine-tuning the electronic properties of the molecule to achieve optimal biological activity.
Bioisosteric Strategies in Lead Optimization
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of lead optimization. nih.gov This technique is used to enhance potency, improve pharmacokinetic properties, or reduce toxicity. For derivatives of this compound, bioisosteric replacements can be applied to various parts of the molecule.
Thiadiazole Ring Isosteres: The 1,2,4-thiadiazole ring itself is considered a bioisostere of other five-membered heterocycles like oxadiazoles (B1248032) or pyrimidines. nih.gov Depending on the target and the desired properties, switching from a 1,2,4-thiadiazole to a 1,3,4-thiadiazole, 1,2,4-oxadiazole, or a triazole ring can be a valid optimization strategy. For example, in the development of anticancer agents, researchers have synthesized hybrids containing both 1,2,4-thiadiazole and 1,2,4-triazole (B32235) moieties. nih.gov
Functional Group Replacements: Simple functional groups can also be replaced. For example, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic character while improving metabolic stability and cell permeability.
The goal of these strategies is to solve problems frequently encountered during lead optimization, such as poor metabolic stability, high lipophilicity, or off-target effects, without losing the essential interactions required for biological activity. nih.gov
Hydrogen Bonding and Electron Donor/Acceptor Characteristics in Receptor Interactions
The interaction between a drug molecule and its receptor is governed by a variety of non-covalent forces, among which hydrogen bonds are particularly important for specificity and affinity. The 1,2,4-thiadiazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, playing a crucial role in anchoring the molecule within a receptor's binding site. nih.govresearchgate.net
Molecular docking studies of a potent and selective 1,2,4-thiadiazole-based antagonist for the human adenosine A3 receptor revealed specific hydrogen bonding interactions. nih.gov
The nitrogen atom of the thiadiazole ring was found to form a hydrogen bond with the side chain of a serine residue (S181) in the fifth transmembrane domain of the receptor. nih.gov
Simultaneously, a carbonyl group elsewhere in the molecule formed a hydrogen bond with a glutamine residue (Q167). nih.gov
These specific hydrogen bonds were credited with the compound's high affinity and selectivity, as the corresponding 1,3,4-thiadiazole isomer was unable to form these interactions and exhibited significantly lower affinity. nih.gov
Computational and Theoretical Investigations of 5 4 Methylphenyl 1,2,4 Thiadiazole
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from a theoretical standpoint. For a novel or uncharacterized compound like 5-(4-Methylphenyl)-1,2,4-thiadiazole, these methods would be employed to predict its geometry, electronic structure, and reactivity before or in conjunction with experimental synthesis and analysis.
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques are crucial in drug discovery and materials science for understanding interactions, stability, and dynamics.
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a ligand (small molecule) to the active site of a protein.
Despite a thorough search of scientific databases, no specific molecular docking studies were found for This compound against any biological target. While numerous studies detail the docking of various 1,3,4-thiadiazole (B1197879) derivatives, this information is not applicable to the specific 1,2,4-isomer requested. nih.govuowasit.edu.iqnih.govijpsjournal.comresearchgate.netresearchgate.netdovepress.com
Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of molecules over time. This technique is used to study the stability of ligand-protein complexes and characterize the flexibility of binding sites.
No published research detailing molecular dynamics simulations for This compound could be located. Such studies would be valuable for understanding its dynamic behavior and the stability of its potential interactions with biological targets, but this data is not currently available in the scientific literature.
Reactivity Descriptors and Mechanistic Insights
Reactivity descriptors, often derived from Density Functional Theory (DFT) calculations, provide insight into the chemical reactivity and kinetic stability of a molecule. These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps.
A comprehensive search did not yield any specific studies on the reactivity descriptors or mechanistic insights for This compound . General studies on the reactivity of the 1,2,4-thiadiazole (B1232254) ring system indicate that the 5-position is the most reactive site for nucleophilic substitution, but specific computational data for the title compound are not available. isres.orgresearchgate.netresearchgate.net
Concluding Remarks and Future Research Perspectives
Summary of Current Research Landscape
The current body of research on 5-(4-Methylphenyl)-1,2,4-thiadiazole and its closely related analogs paints a picture of a versatile heterocyclic scaffold with significant potential, particularly in the realm of medicinal chemistry. The 1,2,4-thiadiazole (B1232254) core is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.govnih.gov Synthetic methodologies for accessing this class of compounds are well-established, often involving the cyclization of thiosemicarbazide (B42300) precursors with appropriate carboxylic acids or their derivatives. researchgate.net
Investigations into the biological effects of 5-aryl-1,2,4-thiadiazole derivatives have demonstrated their capacity to induce apoptosis and inhibit cell cycle progression in cancer cell lines. nih.gov Furthermore, the thiadiazole nucleus is recognized as a bioisostere of other important heterocycles like pyrimidine (B1678525) and oxadiazole, suggesting a potential for these compounds to interact with a variety of biological targets. acs.org While much of the existing research focuses on the broader class of 1,2,4-thiadiazoles or the isomeric 1,3,4-thiadiazoles, the specific substitution pattern of a 4-methylphenyl group at the 5-position has been shown to influence the biological efficacy in related series. acs.org
Emerging Trends in this compound Research
Emerging trends in the study of this compound and its analogs are geared towards a more refined understanding of their therapeutic potential. A significant area of development is the design of hybrid molecules, where the 5-(p-tolyl)-1,2,4-thiadiazole moiety is coupled with other pharmacologically active scaffolds to create multifunctional drug candidates with enhanced efficacy and selectivity.
Another growing area of interest is the exploration of these compounds as inhibitors of specific molecular targets. For instance, research into related thiadiazole derivatives has highlighted their potential to inhibit enzymes such as heat shock protein 90 (Hsp90), which is a promising target in cancer therapy. mdpi.com There is also an increasing focus on elucidating the precise mechanisms of action, moving beyond general observations of cytotoxicity to detailed studies of the signaling pathways and cellular processes affected by these compounds.
In the field of materials science, the inherent luminescent properties of aromatic heterocyclic systems like thiadiazoles are beginning to be explored. mdpi.com Future research is likely to investigate the potential of this compound and its derivatives in the development of novel organic light-emitting diodes (OLEDs) and other organic electronic materials.
Challenges and Opportunities in Therapeutic Development
The therapeutic development of this compound faces both challenges and opportunities. A primary challenge lies in the need for more specific biological data for this exact compound. While the broader class of thiadiazoles shows promise, detailed structure-activity relationship (SAR) studies are required to optimize the potency and selectivity of the 5-(4-methylphenyl) substituted variant. This includes understanding how modifications to both the phenyl ring and the thiadiazole core affect biological activity.
Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound is essential for its progression as a drug candidate. Issues such as solubility, metabolic stability, and bioavailability will need to be thoroughly addressed.
Despite these challenges, significant opportunities exist. The established synthetic routes allow for the facile generation of a library of analogs for screening and optimization. The diverse biological activities associated with the thiadiazole scaffold suggest that this compound could be a valuable lead compound for the development of novel therapies for a range of diseases, from cancer to infectious diseases. The potential for this compound to act on multiple targets could also be advantageous in treating complex multifactorial diseases.
Potential for Novel Applications
Beyond its therapeutic potential, this compound may find applications in other scientific and technological fields. The aromatic and heterocyclic nature of the compound suggests it could be a valuable building block in supramolecular chemistry and crystal engineering. The assembly of this molecule into well-defined solid-state structures could lead to materials with interesting photophysical or electronic properties.
In the realm of materials science, the luminescent properties of thiadiazole derivatives open up possibilities for their use in the development of new sensors, probes, and imaging agents. mdpi.com The ability to tune the electronic properties of the molecule through chemical modification could also make it a candidate for use in organic semiconductors and other electronic devices. Further research into the solid-state properties and photophysics of this compound is warranted to explore these novel applications.
Q & A
Q. What are the standard methods for synthesizing 5-(4-Methylphenyl)-1,2,4-thiadiazole derivatives?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. A classical approach involves reacting thiol intermediates (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione) with haloalkanes or sodium monochloroacetate in aqueous or ethanolic media, followed by acidification to yield target compounds . For example, sodium monochloroacetate reacts with thiols to form thioether linkages, which are then acidified to generate carboxylic acid derivatives. Key steps include:
- Reagent selection : Haloalkanes (e.g., chloroacetate) for alkylation.
- Solvent optimization : Water or ethanol for solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization to isolate pure products.
Q. How is the structural confirmation of this compound derivatives achieved?
Methodological Answer: Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : and NMR identify proton and carbon environments, confirming substituent positions .
- Mass spectrometry (MS) : High-resolution MS validates molecular weights and fragmentation patterns.
- X-ray crystallography : Programs like SHELXL resolve crystal structures, providing unambiguous atomic coordinates and bond geometries .
- Elemental analysis : Matches experimental and theoretical C, H, N, S percentages to confirm purity.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Cu or Pd) for cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates, while water enables green synthesis via oxidative dimerization .
- Temperature control : Microwave-assisted synthesis reduces reaction times and improves yields .
- Reagent stoichiometry : Excess haloalkanes or thioamides drive reactions to completion.
Q. What strategies address discrepancies in pharmacological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Compound purity : Use HPLC or TLC to verify >95% purity before bioassays .
- Bioassay protocols : Standardize cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
- Structural analogs : Compare activity trends among derivatives to identify critical functional groups (e.g., methylphenyl vs. methoxyphenyl substituents) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, reconciling experimental IC values .
Q. How can conflicting reaction pathway data be resolved during synthesis of substituted thiadiazoles?
Methodological Answer: Conflicts (e.g., unexpected byproducts) require mechanistic investigation:
- Intermediate trapping : Use low-temperature NMR to identify reactive intermediates .
- Isotopic labeling : - or -labeled reagents track atom migration in cyclization steps.
- DFT calculations : Simulate reaction pathways to identify energetically favorable mechanisms .
- Comparative kinetics : Monitor reaction progress via in-situ IR spectroscopy to detect competing pathways .
Case Study : In , phenylhydrazine yields both indole and pyrazole derivatives, while 4-methylphenylhydrazine produces only indole products. Mechanistic studies revealed steric and electronic effects directing regioselectivity .
Data Contradiction Analysis
Q. Why do certain this compound derivatives exhibit variable antimicrobial activity?
Methodological Answer: Variability arises from:
- Bacterial strain specificity : Gram-positive vs. Gram-negative cell wall differences affect compound permeability .
- Resistance mechanisms : Efflux pump expression in resistant strains reduces intracellular concentrations.
- Synergistic effects : Combination with adjuvants (e.g., β-lactamase inhibitors) enhances activity .
Q. Resolution Approach :
- Dose-response curves : Establish MIC (Minimum Inhibitory Concentration) values across multiple strains.
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake .
Computational and Theoretical Questions
Q. How can molecular docking guide the design of this compound-based therapeutics?
Methodological Answer:
- Target selection : Prioritize proteins with known roles in diseases (e.g., aromatase for cancer ).
- Ligand preparation : Optimize protonation states and tautomers using tools like Open Babel.
- Docking simulations : Use AutoDock or Schrödinger to predict binding poses and scores.
- MD simulations : Assess binding stability over 100+ ns trajectories in explicit solvent .
Example : Docking of 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole into aromatase revealed hydrogen bonding with Arg115, explaining its inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
